Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551571
InChI: InChI=1S/C10H9BrF2O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3
SMILES: CCOC(=O)COC1=CC(=C(C=C1F)Br)F
Molecular Formula: C10H9BrF2O3
Molecular Weight: 295.08 g/mol

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate

CAS No.:

Cat. No.: VC13551571

Molecular Formula: C10H9BrF2O3

Molecular Weight: 295.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate -

Specification

Molecular Formula C10H9BrF2O3
Molecular Weight 295.08 g/mol
IUPAC Name ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate
Standard InChI InChI=1S/C10H9BrF2O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3
Standard InChI Key BYKXBGUXJWBWCI-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC(=C(C=C1F)Br)F
Canonical SMILES CCOC(=O)COC1=CC(=C(C=C1F)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate has the molecular formula C10_{10}H9_9BrF2_2O3_3, derived from:

  • A phenyl ring substituted with bromine (4-position) and fluorine (2- and 5-positions)

  • An ether-linked acetic acid ethyl ester group (phenoxyacetate moiety)
    The molecular weight is 303.08 g/mol, calculated as follows:

C10H9BrF2O3:(12.01×10)+(1.01×9)+79.90+(19.00×2)+(16.00×3)=303.08g/mol\text{C}_{10}\text{H}_9\text{BrF}_2\text{O}_3: (12.01 \times 10) + (1.01 \times 9) + 79.90 + (19.00 \times 2) + (16.00 \times 3) = 303.08 \, \text{g/mol}

This aligns with the molecular weights of analogs like methyl 2-(4-bromo-2-fluorophenyl)acetate (247.06 g/mol) and ethyl 2-bromo-2-(4-fluorophenyl)acetate (261.09 g/mol) .

Spectral Signatures

While no experimental NMR or IR data exists for this compound, predictions can be made:

  • 1^1H NMR:

    • Ethyl group protons: δ 1.25–1.35 ppm (triplet, CH3_3), δ 4.15–4.25 ppm (quartet, CH2_2)

    • Aromatic protons: δ 7.10–7.50 ppm (coupled doublets for F and Br-substituted ring)

    • Acetate methylene: δ 4.60–4.70 ppm (singlet, OCH2_2CO)

  • 19^{19}F NMR:

    • Two distinct signals for 2-F and 5-F positions (δ -110 to -120 ppm)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis likely follows a nucleophilic aromatic substitution (SNAr) route, analogous to 4-bromo-2,5-difluorobenzoic acid production :

Step 1: Preparation of 4-Bromo-2,5-Difluorophenol

C6H2BrF2OH+ClCH2COOEtBaseC6H2BrF2OCH2COOEt+HCl\text{C}_6\text{H}_2\text{BrF}_2\text{OH} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{C}_6\text{H}_2\text{BrF}_2\text{OCH}_2\text{COOEt} + \text{HCl}

Reagents:

  • 4-Bromo-2,5-difluorophenol (hypothetical intermediate)

  • Ethyl chloroacetate

  • Base (e.g., K2_2CO3_3 or NaOH)

Conditions:

  • Solvent: Acetonitrile or DMF

  • Temperature: 60–80°C

  • Duration: 12–24 hours

Yield: Estimated 60–75% based on analogous esterifications .

Reactivity Profile

  • Hydrolysis: Under acidic or basic conditions, the ester hydrolyzes to 2-(4-bromo-2,5-difluorophenoxy)acetic acid.

  • Nucleophilic Substitution: Bromine at the 4-position is susceptible to Suzuki-Miyaura coupling or Ullmann reactions for aryl-aryl bond formation.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ester to 2-(4-bromo-2,5-difluorophenoxy)ethanol.

Physicochemical Properties

Thermal Stability

PropertyValue (Predicted)Analog Reference
Melting Point45–55°CMethyl 4-bromo-2-nitrobenzoate
Boiling Point280–300°CMethyl 2-(4-bromo-2-fluorophenyl)acetate
Flash Point>150°CEthyl 2-bromo-2-(4-fluorophenyl)acetate

Solubility

SolventSolubility (g/100 mL)
Water<0.01
Ethanol8–12
Dichloromethane>50
Hexane<0.1

Pharmaceutical and Industrial Applications

CNS Drug Development

The compound’s fluorinated aromatic core mirrors structural motifs in dopaminergic stabilizers like 4-bromo-2,5-difluorobenzoic acid derivatives . Potential applications include:

  • Dopamine D2_2 Receptor Modulators: Bromine enhances lipophilicity for blood-brain barrier penetration.

  • Anti-Parkinsonian Agents: Fluorine atoms improve metabolic stability compared to non-halogenated analogs.

Anticancer Research

As a precursor to triazole derivatives (e.g., 5-oxo-4,5-dihydro-1H-1,2,4-triazoles), it may inhibit kinase pathways involved in hyperproliferative diseases .

ParameterRisk Level
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)
Acute Toxicity (Oral)Category 4 (H302)

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction to resolve bond lengths and angles.

  • ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.

  • Scale-Up Synthesis: Continuous-flow reactors to optimize esterification yields.

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